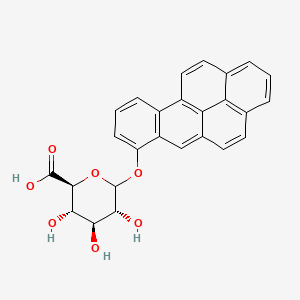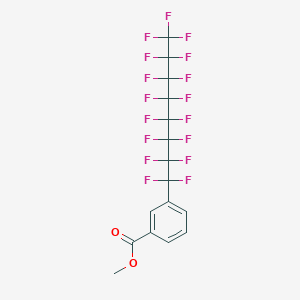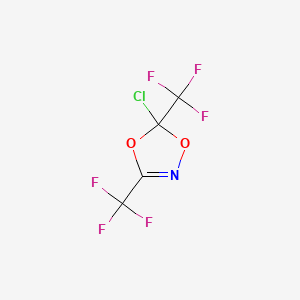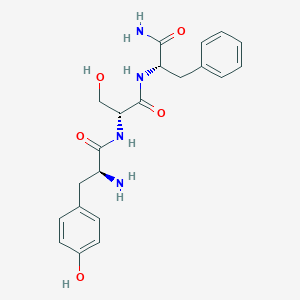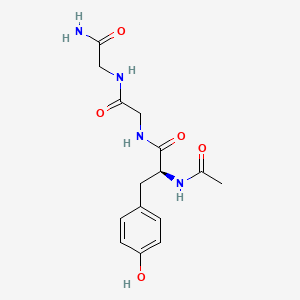
Glycinamide, N-acetyl-L-tyrosylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N-acetyl-L-tyrosylglycyl- is a synthetic peptide compound with a molecular formula of C16H22N4O5 This compound is a derivative of glycinamide, which is an amide of the amino acid glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl- typically involves the coupling of N-acetyl-L-tyrosine with glycinamide. The process begins with the protection of the amino and carboxyl groups of N-acetyl-L-tyrosine, followed by the activation of the carboxyl group using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxyl group is then coupled with glycinamide under mild conditions to form the desired peptide bond.
Industrial Production Methods
Industrial production of Glycinamide, N-acetyl-L-tyrosylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is synthesized on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of amino acid coupling, deprotection, and washing, followed by cleavage of the peptide from the resin and final purification.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, N-acetyl-L-tyrosylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Amines derived from the reduction of amide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Applications De Recherche Scientifique
Glycinamide, N-acetyl-L-tyrosylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycinamide, N-acetyl-L-tyrosylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, the phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. Additionally, the peptide can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycinamide: A glycine derivative with similar structural features.
Acetylleucine: A modified amino acid used in the treatment of neurological disorders.
Glycineamide: The amide derivative of glycine, used in various biochemical applications.
Uniqueness
Glycinamide, N-acetyl-L-tyrosylglycyl- is unique due to its specific combination of glycinamide and N-acetyl-L-tyrosine, which imparts distinct chemical and biological properties. The presence of the tyrosine residue allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
81543-11-5 |
|---|---|
Formule moléculaire |
C15H20N4O5 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1 |
Clé InChI |
PKQLOAZEQQZIMI-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



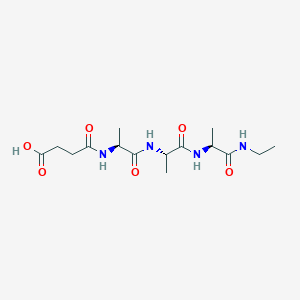

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
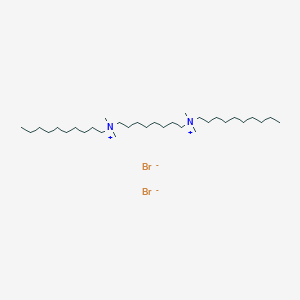
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
